molecular formula C14H11NO3S2 B2899949 N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide CAS No. 518053-42-4

N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide

Cat. No.: B2899949
CAS No.: 518053-42-4
M. Wt: 305.37
InChI Key: PGMYLDPZRWWFCZ-UHFFFAOYSA-N
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Description

N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide (PubChem CID: 697391) is a chemical compound with the molecular formula C14H11NO3S2 and a molecular weight of 317.38 g/mol. This naphthalene-based sulfonamide features a hydroxynaphthalene group linked to a thiophene sulfonamide moiety. The sulfonamide functional group is the basis for a wide class of drugs known for their diverse pharmacological activities. Sulfonamides were the first broadly effective systemic antibacterial agents and function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria, making them bacteriostatic . Beyond their historical antibacterial use, sulfonamide-containing compounds are utilized in research for their potential anti-carbonic anhydrase activity, and they play roles in studying treatments for inflammation, fungal infections, and malaria . Researchers value this specific compound for its molecular structure, which is amenable to further chemical modification, making it a valuable intermediate or precursor in medicinal chemistry and drug discovery projects. The presence of both hydroxyl and sulfonamide groups provides sites for hydrogen bonding and interaction with biological targets. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S2/c16-13-8-7-12(10-4-1-2-5-11(10)13)15-20(17,18)14-6-3-9-19-14/h1-9,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMYLDPZRWWFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332926
Record name N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727560
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

518053-42-4
Record name N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Pathway

The synthesis of N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide typically follows a modular route centered on sulfonamide bond formation. Key steps include:

  • Electrophilic Aromatic Substitution : 1-Methoxy-4-nitronaphthalene undergoes iodination using N-iodosuccinamide to yield an aryl iodide intermediate.
  • Pd-Catalyzed Cross-Coupling : The aryl iodide participates in palladium-catalyzed C–S or C–C cross-coupling reactions to introduce thiophene or aryl substituents.
  • Nitro Reduction : The nitro group is reduced to an amine using iron or catalytic hydrogenation.
  • Sulfonamide Formation : The amine reacts with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the target compound.

Reaction conditions for these steps are summarized in Table 1.

Table 1: Reaction Conditions for Key Synthesis Steps

Step Reagents/Conditions Purpose
Iodination N-Iodosuccinamide, CH₂Cl₂, 0°C to RT Introduce iodine for cross-coupling
Cross-Coupling Pd(PPh₃)₄, CuI, DMF, 80°C Attach thiophene/aryl groups
Nitro Reduction Fe, HCl; or H₂, Pd/C, EtOH Convert nitro to amine
Sulfonamide Formation Thiophene-2-sulfonyl chloride, Et₃N, CH₂Cl₂ Form sulfonamide bond

Purification and Characterization

Post-synthesis purification employs recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane). Analytical characterization includes:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H and ¹³C NMR.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (305.4 g/mol).
  • X-ray Crystallography : Resolve structural conformation in protein-bound states.

Mechanistic Insights and Optimization

Sulfonamide Bond Formation

The reaction between 4-hydroxynaphthalen-1-amine and thiophene-2-sulfonyl chloride proceeds via nucleophilic attack of the amine on the electrophilic sulfur center. Triethylamine scavenges HCl, shifting equilibrium toward product formation. Excess sulfonyl chloride (1.2 equiv) ensures complete amine conversion.

Substituent Effects on Yield and Activity

SAR studies reveal critical roles for substituents:

  • Naphthalene Core : Replacing naphthalene with phenyl (analogue 24) reduces binding affinity 100-fold, underscoring the importance of hydrophobic interactions in the h3 pocket.
  • Thiophene vs. Aryl Sulfonamides : Thiophene-2-sulfonamide derivatives exhibit superior Mcl-1 inhibition (Ki = 0.28 μM) compared to phenyl variants (Ki = 2.22 μM).
  • Linker Modifications : Replacing sulfonamide with methylene (analogue 34) decreases potency, highlighting the necessity of the sulfonamide’s hydrogen-bonding capacity.

Industrial Production Considerations

While industrial-scale synthesis remains undocumented, laboratory protocols suggest scalability through:

  • Continuous Flow Chemistry : Mitigate exothermic risks during sulfonylation.
  • Catalyst Recycling : Recover Pd catalysts via filtration or extraction.
  • Purity Control : Implement in-line FTIR or HPLC monitoring to ensure >95% purity.

Challenges include cost-effective thiophene-2-sulfonyl chloride production and minimizing aryl iodide byproducts during cross-coupling.

Analytical and Computational Validation

Binding Confirmation via NMR

¹H-¹⁵N HSQC NMR studies demonstrate compound binding to Mcl-1’s BH3 groove, with perturbations observed at Met231, Leu267, and Phe270. These interactions validate the naphthalene-thiophene scaffold’s role in hydrophobic pocket engagement.

Docking Studies

Molecular docking predicts:

  • Thiophene Ring : Occupies the h2 pocket, forming π-π interactions with Met250.
  • Sulfonamide Linker : Hydrogen bonds with Arg263, stabilizing the protein-ligand complex.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.

    Reduction: The compound can be reduced under specific conditions, affecting the sulfonamide linkage or the thiophene ring.

    Substitution: The compound can participate in substitution reactions, especially at the hydroxyl group or the sulfonamide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the sulfonamide or thiophene ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide is used as a building block in the synthesis of more complex molecules in chemistry. It has been studied for its potential biological activities, including antimicrobial and anticancer properties in biology. In medicinal chemistry, it is explored for its therapeutic potential and has demonstrated promise in preclinical studies as a lead compound for new drug development targeting various diseases. Its unique structure also makes it valuable in developing new materials for industrial applications such as coatings, adhesives, and polymers.

Detailed Research Findings

  • Mcl-1 Protein Inhibition: 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides have been identified as potent and selective inhibitors to the BH3 groove of Mcl-1 protein . Comprehensive SAR studies, supported by NMR experiments, have been undertaken to explore this application .
  • Antioxidant Activity: this compound demonstrates remarkable antioxidant activities .
  • IRE1α Enzyme Inhibition: this compound exerts its effects by interacting with specific molecular targets, inhibiting the activity of certain enzymes, such as IRE1α, by binding to their active sites. This disrupts the normal function of these enzymes, leading to biological effects such as the induction of apoptosis in cancer cells.
  • Anti-proliferative Activity: Several compounds related to this compound have demonstrated enhanced anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) .
  • Proteasome Inhibition: Hydronaphthoquinone derivatives containing a thiophene sulfonamide group have been evaluated as proteasome inhibitors .
  • VEGFR-2 and Carbonic Anhydrase Inhibition: Sulfonamide-based glycosides incorporating 1,2,3-triazole have been investigated for anticancer efficacy and their inhibitory potential against VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII .

Case Studies

Mechanism of Action

N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide exerts its effects by interacting with specific molecular targets. It inhibits the activity of certain enzymes, such as IRE1α, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Aromatic System Modifications

  • N-(4-Hydroxyphenyl)benzenesulfonamide (): Replaces the naphthalene core with a phenyl group. This simplification reduces aromatic stacking interactions and may lower melting points compared to naphthalene derivatives. The compound exhibits intermolecular N–H⋯O and O–H⋯O hydrogen bonds, critical for crystal packing .
  • N-(3-(1H-Tetrazol-5-ylthio)-4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide (15d) (): Adds a tetrazole-thio substituent at the 3-position of the naphthalene ring. This modification enhances hydrogen-bonding capacity and may improve solubility in polar solvents .

Sulfonamide Substituent Diversity

  • N-(Prop-2-yn-1-yl)thiophene-2-sulfonamide (9a) (): Features a propargyl group instead of the naphthalene-hydroxyl system. The alkyne moiety introduces reactivity for click chemistry but reduces thermal stability (melting point: liquid at room temperature) .
  • 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) (): Incorporates an ethynyl-phenoxyethyl chain, increasing molecular weight and hydrophobicity. Such derivatives show variable antitumor activities depending on substituent electronics .

Physicochemical Properties

Compound Name Melting Point (°C) HPLC Purity (%) Key Functional Groups
N-(4-Hydroxynaphthalen-1-yl)thiophene-2-sulfonamide Not Reported Not Reported Hydroxyl, Thiophene-sulfonamide
15d () 186.6 99 Tetrazole-thio, Thiophene-sulfonamide
15e () 158.8 94 Biphenyl-sulfonamide
N-(4-Hydroxyphenyl)benzenesulfonamide () Not Reported Not Reported Hydroxyl, Benzene-sulfonamide
9d () 193–196 20.7 (yield) Coumarin-sulfonamide

Key Observations :

  • The tetrazole-thio group in 15d correlates with higher melting points (186.6°C) compared to biphenyl analogs (15e : 158.8°C), suggesting stronger intermolecular interactions .
  • Ethynyl-substituted derivatives (e.g., 5a–5i ) exhibit lower melting points due to reduced crystallinity .

Spectral Characterization

IR Spectroscopy

  • This compound : Expected peaks include ν${O-H}$ (~3200–3400 cm$^{-1}$), ν${S=O}$ (~1150–1350 cm$^{-1}$), and aromatic C–H stretches.
  • 15d (): Absence of ν${S-H}$ (~2500–2600 cm$^{-1}$) confirms the thione tautomer. ν${C=S}$ appears at 1247–1255 cm$^{-1}$ .
  • N-(4-Hydroxyphenyl)benzenesulfonamide (): Shows ν${N-H}$ and ν${O-H}$ bands indicative of hydrogen bonding .

NMR Spectroscopy

  • 15d (): $^1$H-NMR signals for naphthalene protons appear downfield (δ 7.5–8.5 ppm), while the tetrazole-thio group causes deshielding of adjacent protons .
  • 5a (): Ethynyl protons resonate at δ 2.5–3.0 ppm, with phenoxyethyl chains showing distinct splitting patterns .

Q & A

Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?

  • Methodological Answer : Collect high-resolution (<1.0 Å) X-ray data at synchrotron facilities. Use SHELXL for refinement, focusing on residual density maps to detect disorder. Compare powder XRD patterns of batches to identify polymorphic forms affecting solubility .

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